molecular formula C21H18N4O4S B2602581 7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242911-31-4

7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Katalognummer: B2602581
CAS-Nummer: 1242911-31-4
Molekulargewicht: 422.46
InChI-Schlüssel: COEVNDRJCZMVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which are heterocyclic systems fused with triazole and pyrazinone rings. The core structure features a triazole ring condensed with a pyrazinone fragment, substituted at position 7 with a 3-methoxyphenyl group and at position 3 with a sulfanyl-linked 2-(3-methoxyphenyl)-2-oxoethyl moiety. The synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one precursors with carbonyl-containing compounds activated by carbonyldiimidazole (CDI), followed by reflux in anhydrous dimethylformamide (DMFA) . The compound’s structure is confirmed by ¹H NMR, with characteristic doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) of the pyrazinone fragment .

Eigenschaften

IUPAC Name

7-(3-methoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-28-16-7-3-5-14(11-16)18(26)13-30-21-23-22-19-20(27)24(9-10-25(19)21)15-6-4-8-17(12-15)29-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEVNDRJCZMVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a member of the triazole class known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent studies.

  • Molecular Formula : C23H21N3O2S2
  • Molecular Weight : 435.56 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly in the context of anticancer effects and other pharmacological properties.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • A study conducted at the National Cancer Institute evaluated several triazole derivatives against 60 cancer cell lines. The findings suggested that compounds similar to the target compound demonstrated notable antitumor activity across various types of cancer cells, including leukemia and breast cancer cell lines .
  • Specific derivatives have shown growth inhibition percentages ranging from 44.59% to over 70% against certain cancer types .

Antioxidant Activity

In addition to anticancer effects, some studies have reported antioxidant properties associated with triazole derivatives:

  • Compounds containing similar structures have demonstrated effective free radical scavenging activities, with IC50 values indicating their potency in neutralizing oxidative stress .
  • For example, a related compound exhibited an IC50 value of 16.97 µg/mL in antioxidant assays, suggesting potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Mechanisms : By scavenging free radicals, the compound reduces oxidative stress, which is linked to various diseases including cancer.
  • Modulation of Signaling Pathways : Triazole derivatives can influence various signaling pathways involved in cell survival and proliferation.

Study 1: Antitumor Activity Assessment

A systematic assessment was performed using a panel of 60 cancer cell lines to evaluate the antitumor efficacy of triazolo derivatives. The results indicated that certain compounds within this class exhibited high levels of cytotoxicity against multiple cancer types .

Cell Line Growth Inhibition (%)
MDA-MB-468 (Breast)70%
CCRF-CEM (Leukemia)44.59%
A549 (Lung)50%

Study 2: Antioxidant Activity Evaluation

In vitro assays were conducted to measure the antioxidant capabilities of related triazole compounds. The results demonstrated significant radical scavenging activity.

Compound IC50 (µg/mL)
Compound A16.97
Compound B21.40
Compound C18.78

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrazinone Derivatives

Compound Name Substituents (Position 3) Substituents (Position 7) Key Spectral Data (¹H NMR, δ ppm) Biological Activity Synthesis Method References
Target Compound [2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl 3-Methoxyphenyl H-5: 7.15–7.28; H-6: 7.50–7.59 Cytotoxic, cardioprotective (theorized) CDI-mediated cyclization
3-{[2-(3,4-Dimethoxyphenyl)-2-Oxoethyl]sulfanyl}-7-Phenyl[1,2,4]Triazolo[4,3-a]Pyrazin-8(7H)-One [2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl Phenyl Not reported Not reported Similar CDI-based cyclization
7-(4-Methoxyphenyl)-7,8-Dihydro-8-Oxo-1,2,4-Triazolo[4,3-a]Pyrazine-3-Propanoic Acid Propanoic acid 4-Methoxyphenyl Not reported Solubility-modifying Carboxylic acid functionalization
3-(Chloromethyl)-7-Phenyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8(7H)-One Chloromethyl Phenyl Not reported Reactive intermediate Halogenation of 3-methyl derivatives
8-[(2-Ethylphenyl)Sulfanyl]-2-{2-[4-(4-Fluorophenyl)-1-Piperazinyl]-2-Oxoethyl}[1,2,4]Triazolo[4,3-a]Pyrazin-3(2H)-One Piperazinyl-fluorophenyl-oxoethyl 2-Ethylphenyl sulfanyl Not reported Neurokinin-3 receptor antagonism Multi-step alkylation and cyclization

Key Observations:

Structural Variations and Pharmacological Impact: Substituent Flexibility: The target compound’s 3-methoxyphenyl and sulfanyl groups contrast with analogs like the 3-chloromethyl derivative (), which serves as a reactive intermediate for further modifications. The 3-propanoic acid derivative () highlights how polar groups enhance solubility, a critical factor for bioavailability . Receptor Targeting: Piperazinyl-fluorophenyl derivatives () demonstrate neurokinin-3 receptor antagonism, suggesting that bulkier substituents at position 3 may enhance receptor binding .

Synthetic Methodologies :

  • CDI-mediated cyclization () is a versatile route for 3,7-disubstituted derivatives, enabling diverse functionalization. In contrast, halogenated intermediates (e.g., ) require post-synthetic modifications, limiting scalability .

Spectral Consistency: All triazolopyrazinones share diagnostic ¹H NMR signals for H-5 and H-6 protons, confirming the integrity of the fused heterocyclic core. Shifts in these signals correlate with electronic effects of substituents .

Biological Activity :

  • While the target compound’s methoxyphenyl groups suggest membrane-stabilizing effects (analogous to ), derivatives with fluorophenyl or piperazinyl groups () show specificity for neurological targets, underscoring the role of substituent electronics in activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.